Technical Guide: Physical Properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
Technical Guide: Physical Properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. The information is presented to support research and development activities where this compound is of interest.
Core Physical Properties
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry as a valuable building block.[1] As a hydrochloride salt, it typically exhibits increased water solubility compared to its free base form, enhancing its utility in pharmaceutical applications.[1]
Data Summary
The quantitative physical properties of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO | [1][2][3] |
| Molecular Weight | 135.59 g/mol | [1][2] |
| Melting Point | 150.00°C | [2] |
| Physical Form | Solid | |
| Solubility | More soluble in water (as hydrochloride salt) | [1] |
| CAS Number | 31560-06-2 | [1][3] |
Experimental Protocols
2.1. Melting Point Determination (Capillary Method)
This protocol describes a general procedure for determining the melting point of a solid organic compound like (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride using a melting point apparatus.
Materials:
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(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride sample
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Melting point capillary tubes (sealed at one end)
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Melting point apparatus
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of the crystalline sample is placed in a clean, dry mortar and gently ground into a fine powder.
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Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
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Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus.
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Melting Point Measurement:
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A rapid heating ramp (e.g., 10-20°C/min) can be used to determine an approximate melting range.
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For a precise measurement, the apparatus is pre-heated to a temperature about 10-15°C below the approximate melting point.
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The heating rate is then reduced to 1-2°C/min.
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Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
2.2. Solubility Assessment
A qualitative assessment of solubility can be performed by observing the dissolution of the compound in a given solvent.
Materials:
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(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
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Test tubes
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Vortex mixer
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Distilled water (or other solvents of interest)
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Spatula
Procedure:
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A small, pre-weighed amount of the compound (e.g., 1-5 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
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The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).
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A visual inspection is made to determine if the solid has completely dissolved.
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If the solid dissolves, the compound is considered soluble under these conditions. If not, it is classified as sparingly soluble or insoluble. This process can be repeated with increasing amounts of solute to estimate the solubility.
Application in Signaling Pathway Research
While direct studies on the signaling pathways modulated by (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride itself are not extensively documented, its structural motif is of significant interest in the design of inhibitors for key cellular signaling pathways, particularly the PI3K/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer and neurological disorders.
The bicyclic morpholine structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane has been utilized as a surrogate for morpholine in the development of mTOR kinase inhibitors. Research has explored the synthesis of a library of compounds bearing differently substituted morpholines, including the 2-oxa-5-azabicyclo[2.2.1]heptane moiety, to investigate their binding to the catalytic subunit of mTOR and PI3Kα.
Logical Workflow for Inhibitor Development
The following diagram illustrates the logical workflow for utilizing (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride in the development of PI3K/mTOR inhibitors.
![2-Oxa-5-azabicyclo[2.2.1]heptane](https://www.chem.ucla.edu/~harding/IGOC/O/oxa5azabicyclo221heptane.png)
![3-Oxa-8-azabicyclo[3.2.1]octane](https://www.chemsrc.com/image/280-07-9.png)
